molecular formula C19H21ClN2O2 B5728144 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine

1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine

Cat. No. B5728144
M. Wt: 344.8 g/mol
InChI Key: FJFXPFSJURUNSK-UHFFFAOYSA-N
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Description

1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine, also known as BCP, is a synthetic compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in organic solvents like methanol and ethanol. BCP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine exhibits potent anticonvulsant, antidepressant, and anxiolytic properties. 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine has also been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine is not fully understood. However, studies have suggested that 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine may act as a partial agonist at the 5-HT1A receptor and a full agonist at the sigma-1 receptor. These receptors are known to be involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects
1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine has been shown to have several biochemical and physiological effects. Studies have shown that 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine can increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine is its ability to cross the blood-brain barrier, making it an excellent candidate for studying the central nervous system. However, 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine has not been extensively studied for its potential toxicological effects, which may limit its use in some applications.

Future Directions

There are several future directions for 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine research. One potential area of study is the development of 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine-based drugs for the treatment of neurological disorders, such as epilepsy and depression. Additionally, 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine could be used as a tool for studying the role of the sigma-1 receptor in the central nervous system. Finally, the development of new synthesis methods for 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine could lead to the production of more potent and selective analogs.

Synthesis Methods

1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine can be synthesized through a multi-step process involving the reaction of 2-chlorophenol with acetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with benzylpiperazine in the presence of a base to form 1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine. The purity of the compound can be increased through recrystallization and chromatography techniques.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(2-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-8-4-5-9-18(17)24-15-19(23)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFXPFSJURUNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-2-(2-chlorophenoxy)ethanone

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